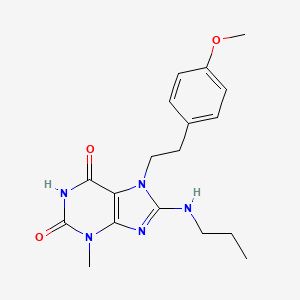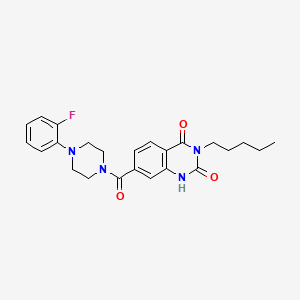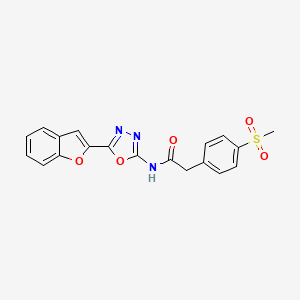
7-(4-methoxyphenethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methoxyphenethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MPD, is a novel purine derivative that has gained significant attention in the field of scientific research due to its unique structure and potential applications. MPD is a synthetic compound that is structurally similar to caffeine and other purine derivatives, but with distinct biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
Research has identified a series of purine derivatives exhibiting significant analgesic and anti-inflammatory properties, indicating potential applications for 7-(4-methoxyphenethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione in pain management. These compounds have been found to be more effective than standard reference drugs in various in vivo models, showcasing their potential as new analgesic agents. Some derivatives have also shown to inhibit phosphodiesterase activity, suggesting additional therapeutic avenues (Zygmunt et al., 2015).
Cardiovascular Activity
Further studies have synthesized and evaluated purine derivatives for their cardiovascular effects, particularly in the context of antiarrhythmic and hypotensive activities. Compounds with specific substitutions have demonstrated significant prophylactic antiarrhythmic activity in experimental models, with some exhibiting notable hypotensive effects. These findings suggest that modifications to the purine structure can yield compounds with potential cardiovascular benefits, including the management of arrhythmias and hypertension (Chłoń-Rzepa et al., 2004).
Antitumor Effects
The exploration of purine derivatives in oncology has led to the identification of compounds with promising antitumor activity. Specific purine modifications have resulted in molecules capable of inhibiting cyclin-dependent kinases, a key target in cancer therapy. This research opens the door to developing new anticancer agents based on purine scaffolds, highlighting the versatility of this chemical structure in drug discovery (Legraverend et al., 2000).
Vascular Relaxing Effects
Although the primary focus has been on analgesic, anti-inflammatory, and antitumor applications, there has also been interest in the vascular relaxing effects of purine derivatives. While not all compounds tested have shown potent activity in this area, the investigation into their cardiovascular effects remains a valuable avenue for future research, potentially leading to novel treatments for vascular diseases (Ueda et al., 1987).
Propiedades
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-10-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)11-9-12-5-7-13(26-3)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMFQHDXOZEGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethyl-6-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2990879.png)
![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)
![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)
![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)


![(4-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2990890.png)
![Piperidin-1-yl-[4-(2-pyrazol-1-ylethyl)morpholin-2-yl]methanone](/img/structure/B2990891.png)

![2-{[3-chloro-2-(2-methoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2990896.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2990898.png)